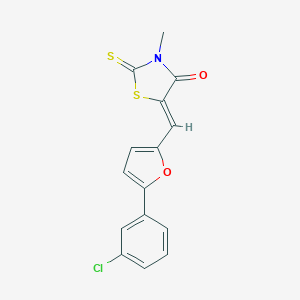![molecular formula C16H15ClN2O2 B240398 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide works by activating PPARδ, which is a transcription factor that regulates various metabolic processes, including lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, activation of PPARδ has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in lab experiments is its ability to activate PPARδ, which can lead to improved metabolic function and reduced inflammation. However, one limitation is that it has been shown to have potential toxic effects on the liver and kidneys in animal models, which may limit its use in humans.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide. One direction is to further investigate its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Another direction is to study its potential toxic effects on the liver and kidneys in humans. Furthermore, it may be of interest to explore the use of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide involves the reaction of 3-chloro-4-fluorobenzylamine with 2-(methylamino)-2-oxoacetic acid methyl ester in the presence of triethylamine, followed by the reaction with 4-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzoic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has been extensively studied for its potential use in treating various medical conditions, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Propiedades
Nombre del producto |
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C16H15ClN2O2 |
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
3-chloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-15(20)9-11-5-7-14(8-6-11)19-16(21)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
XHENAPRREGQTMD-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)




![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
![N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240356.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)